Decyldiphenylsilane
Description
Decyldiphenylsilane (systematic name: Decyltriphenylsilane, CAS RN: 18848-49-2) is an organosilicon compound with the molecular formula C₂₈H₃₆Si and a molecular weight of 400.682 g/mol . It features a central silicon atom bonded to a decyl chain (C₁₀H₂₁) and three phenyl groups (C₆H₅). This structure confers unique physicochemical properties, such as high hydrophobicity and thermal stability, making it valuable in polymer synthesis, lubricant formulations, and surface modification technologies .
Properties
CAS No. |
18754-81-9 |
|---|---|
Molecular Formula |
C22H32Si |
Molecular Weight |
324.6 g/mol |
IUPAC Name |
decyl(diphenyl)silane |
InChI |
InChI=1S/C22H32Si/c1-2-3-4-5-6-7-8-15-20-23(21-16-11-9-12-17-21)22-18-13-10-14-19-22/h9-14,16-19,23H,2-8,15,20H2,1H3 |
InChI Key |
VDROTMXTTMTQCR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC[SiH](C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Decyldiphenylsilane can be synthesized through the hydrosilylation reaction, where a silicon-hydrogen bond is added across a carbon-carbon double bond. This reaction typically involves the use of a catalyst, such as platinum or rhodium complexes, to facilitate the addition of the silicon-hydrogen bond to an alkene .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the reaction of diphenylsilane with decene in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: Decyldiphenylsilane undergoes various chemical reactions, including:
Oxidation: The silicon atom in this compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert this compound to other organosilicon compounds with different functional groups.
Substitution: The phenyl groups in this compound can be substituted with other groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitrating agents are employed under acidic conditions.
Major Products Formed:
Oxidation: Silanols and siloxanes.
Reduction: Various organosilicon compounds.
Substitution: Phenyl-substituted derivatives.
Scientific Research Applications
Decyldiphenylsilane has a wide range of applications in scientific research:
Biology: Its derivatives are studied for potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in medical devices.
Industry: this compound is used in the production of silicone-based materials, coatings, and adhesives.
Mechanism of Action
The mechanism of action of decyldiphenylsilane involves its interaction with various molecular targets and pathways. In hydrosilylation reactions, the silicon-hydrogen bond is activated by a catalyst, allowing it to add across carbon-carbon double bonds. This process involves the formation of a hypervalent silicon intermediate, which facilitates the addition reaction .
Comparison with Similar Compounds
Structural and Molecular Comparison
The table below compares Decyldiphenylsilane with structurally related silanes:
Reactivity and Stability
- This compound: The bulky decyl and phenyl groups sterically hinder reactions at the silicon center, enhancing thermal stability. No hazardous decomposition products are reported under standard conditions .
- Diphenylsilane : Exhibits moderate reactivity as a reducing agent in hydrosilylation but remains stable when stored in inert atmospheres .
- Dichlorodiphenylsilane: Highly reactive due to labile chlorine substituents; hydrolyzes readily to form silanols and HCl, requiring stringent moisture control .
- Diethoxydiphenylsilane : Ethoxy groups provide hydrolytic stability, making it suitable for sol-gel processes in materials science .
Functional Group Impact on Properties
- Alkyl Chain (Decyl) : Enhances hydrophobicity and reduces crystallinity in this compound, favoring its use in flexible polymer matrices .
- Chlorine Substituents : Increase polarity and reactivity in Dichlorodiphenylsilane, enabling its role in synthesizing silicones .
- Ethoxy Groups : Improve solubility in organic solvents for Diethoxydiphenylsilane, facilitating applications in coatings .
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